2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid
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Overview
Description
2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid is an organic compound that features a furan ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid typically involves the reaction of furan derivatives with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-Amino-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanilides: Compounds containing a furan ring substituted at the 2-position with an anilide group.
2-Cyano-5-oxopentanoic acid derivatives: Similar structure with potential antifungal activity.
Uniqueness
2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid is unique due to its combination of a cyano group and a furan ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89754-09-6 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-5-(furan-2-yloxy)penta-2,4-dienoic acid |
InChI |
InChI=1S/C10H7NO4/c11-7-8(10(12)13)3-1-5-14-9-4-2-6-15-9/h1-6H,(H,12,13) |
InChI Key |
SDVPYVKZUNJORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OC=CC=C(C#N)C(=O)O |
Origin of Product |
United States |
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